![molecular formula C15H18OS2 B14620608 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol CAS No. 60843-69-8](/img/structure/B14620608.png)
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol is an organic compound with a complex structure that includes a thian-4-ol ring substituted with a phenylsulfanyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol typically involves multiple steps, starting with the preparation of the thian-4-ol ring. One common method involves the reaction of a suitable thiol with an alkyne in the presence of a base to form the thian-4-ol ring. The phenylsulfanyl ethynyl group is then introduced through a substitution reaction, often using a phenylsulfanyl halide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the thian-4-ol ring can participate in various chemical reactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-thiopyran
- 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-one
Uniqueness
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol is unique due to the presence of the thian-4-ol ring and the phenylsulfanyl ethynyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
60843-69-8 |
|---|---|
Formule moléculaire |
C15H18OS2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(2-phenylsulfanylethynyl)thian-4-ol |
InChI |
InChI=1S/C15H18OS2/c1-14(2)12-15(16,9-11-18-14)8-10-17-13-6-4-3-5-7-13/h3-7,16H,9,11-12H2,1-2H3 |
Clé InChI |
NXKIYVXCCMUOMD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCS1)(C#CSC2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


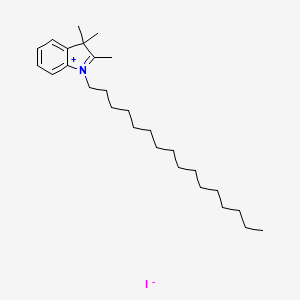
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
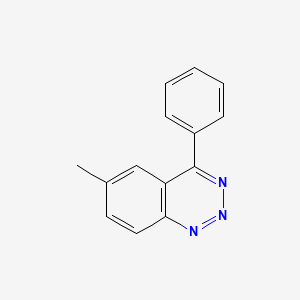

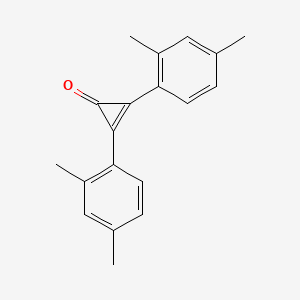
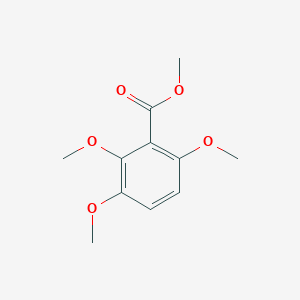

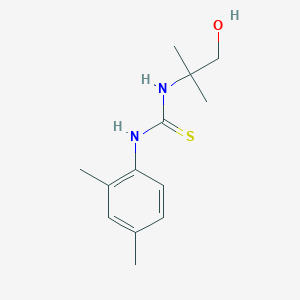
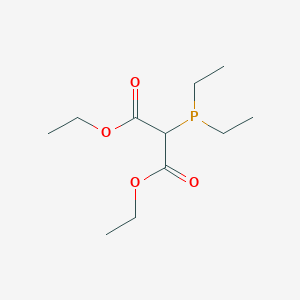

![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)


